PI3Kα Enzymatic Potency: 4-Ethylpiperazinylmethyl vs. Morpholino-only Analog
The introduction of a 4-ethylpiperazin-1-ylmethyl substituent at the triazine 6-position consistently yields sub-nanomolar PI3Kα activity, whereas the simple morpholino analog (4,6-dimorpholino-1,3,5-triazin-2-amine) displays markedly weaker inhibition. In a representative disclosure, the compound incorporating the 4-ethylpiperazinylmethyl group achieved an IC₅₀ value near 0.7 nM against PI3Kα (p110α), while the 4,6-dimorpholino comparator showed >50% activity remaining at 1 µM in the same assay cascade . A structurally cognate analog (N-ethylpiperazine replaced by N-methylpiperazine) retained PI3Kα IC₅₀ values generally within the 0.4–2.8 nM range, confirming the key contribution of the N-alkylpiperazine motif .
| Evidence Dimension | PI3Kα (p110α) enzymatic IC₅₀ |
|---|---|
| Target Compound Data | ~0.7 nM (representative analog containing 4-ethylpiperazinylmethyl group; exact value for titled compound may vary within same chemical series) |
| Comparator Or Baseline | 4,6-Dimorpholino-1,3,5-triazin-2-amine: IC₅₀ > 1 µM; N-methylpiperazine analog: IC₅₀ = 0.4–2.8 nM |
| Quantified Difference | >1,000-fold improvement over dimorpholino comparator; approximately equipotent to N-methyl congener within 2- to 4-fold range |
| Conditions | Recombinant PI3Kα (p110α/p85α) enzymatic assay; pH 7.4–7.5; ATP concentration at Km (~10 µM); PIP2 substrate |
Why This Matters
Demonstrates that the 4-ethylpiperazinylmethyl substituent is a critical pharmacophoric element for high-affinity PI3Kα binding, making the compound suitable for studies requiring near-complete target engagement at low nanomolar concentrations.
- [1] Venkatesan, A. M., Dehnhardt, C. M., Delos Santos, E., et al. U.S. Patent No. 9,090,628. Washington, DC: U.S. Patent and Trademark Office. Filed 2010, granted 2015. (See representative biological data tables for 6-piperazinylmethyl morpholino-triazines.) View Source
